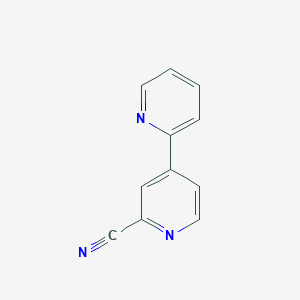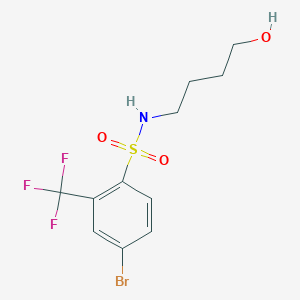
9H-Thioxanthen-9-one, diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, diethyl- is an organic compound belonging to the thioxanthone family. It is characterized by its yellow to orange crystalline appearance and is known for its photoinitiating properties. This compound is widely used in various industrial applications, particularly in the field of photopolymerization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9H-Thioxanthen-9-one, diethyl- can be synthesized through several methods. One common synthetic route involves the reaction of diphenylsulfoxide with 2,4-diethylthioxanthene-9-one in the presence of trifluoromethanesulfonic anhydride. This reaction is typically carried out in dichloromethane at temperatures ranging from -70°C to -60°C, followed by gradual warming to room temperature and stirring for several hours .
Industrial Production Methods
Industrial production of 9H-Thioxanthen-9-one, diethyl- often involves large-scale photochemical processes. These processes utilize visible light or UV radiation to initiate the reaction, making the compound suitable for applications in photopolymerization and other photochemical industries .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Thioxanthen-9-one, diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using bromine or chlorine, while amination can be carried out using amine derivatives.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated and aminated thioxanthone derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthen-9-one, diethyl- has a wide range of scientific research applications, including:
Wirkmechanismus
The primary mechanism of action of 9H-Thioxanthen-9-one, diethyl- involves its ability to absorb UV light. Upon exposure to UV radiation, the compound absorbs energy and undergoes electronic excitation. This excited state can deactivate through various pathways, including the emission of light (fluorescence) or the transfer of energy to other molecules. This property makes it an effective photoinitiator in photopolymerization processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropylthioxanthone (ITX): Another thioxanthone derivative used as a photoinitiator.
2,4-Diethylthioxanthone: A closely related compound with similar photoinitiating properties.
Uniqueness
9H-Thioxanthen-9-one, diethyl- is unique due to its specific substitution pattern, which enhances its photoinitiating efficiency and makes it particularly suitable for applications requiring high sensitivity to UV light. Its ability to undergo various chemical reactions also adds to its versatility in different scientific and industrial applications .
Eigenschaften
CAS-Nummer |
100752-97-4 |
|---|---|
Molekularformel |
C17H16OS |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1,2-diethylthioxanthen-9-one |
InChI |
InChI=1S/C17H16OS/c1-3-11-9-10-15-16(12(11)4-2)17(18)13-7-5-6-8-14(13)19-15/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
GJZFGDYLJLCGHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B8467392.png)





![6,8-Dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8467447.png)





![2-[(3-ethoxy-4-hydroxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8467498.png)

